Chorismic acid Chorismic acid Chorismate, also known as chorismic acid or acid, chorismic, belongs to the class of organic compounds known as dicarboxylic acids and derivatives. These are organic compounds containing exactly two carboxylic acid groups. Chorismate exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Chorismate exists in all eukaryotes, ranging from yeast to humans. Chorismate participates in a number of enzymatic reactions. In particular, Chorismate can be converted into prephenate through the action of the enzyme chorismate mutase. Furthermore, Chorismate and L-glutamine can be converted into pyruvic acid, L-glutamic acid, and 2-aminobenzoic acid; which is catalyzed by the enzyme anthranilate synthase component. Finally, Chorismate can be converted into prephenate; which is catalyzed by the enzyme chorismate mutase. Outside of the human body, chorismate can be found in a number of food items such as calabash, canola, napa cabbage, and cherry tomato. This makes chorismate a potential biomarker for the consumption of these food products.
Chorismic acid is the (3R,4R)-stereoisomer of 5-[(1-carboxyethenyl)oxy]-6-hydroxycyclohexa-1,3-diene-1-carboxylic acid. It has a role as a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a plant metabolite. It is a conjugate acid of a chorismate(2-).
A cyclohexadiene carboxylic acid derived from SHIKIMIC ACID and a precursor for the biosynthesis of UBIQUINONE and the AROMATIC AMINO ACIDS.
Brand Name: Vulcanchem
CAS No.: 617-12-9
VCID: VC21348036
InChI: InChI=1S/C10H10O6/c1-5(9(12)13)16-8-4-6(10(14)15)2-3-7(8)11/h2-4,7-8,11H,1H2,(H,12,13)(H,14,15)/t7-,8-/m1/s1
SMILES: C=C(C(=O)O)OC1C=C(C=CC1O)C(=O)O
Molecular Formula: C10H10O6
Molecular Weight: 226.18 g/mol

Chorismic acid

CAS No.: 617-12-9

Cat. No.: VC21348036

Molecular Formula: C10H10O6

Molecular Weight: 226.18 g/mol

* For research use only. Not for human or veterinary use.

Chorismic acid - 617-12-9

CAS No. 617-12-9
Molecular Formula C10H10O6
Molecular Weight 226.18 g/mol
IUPAC Name (3R,4R)-3-(1-carboxyethenoxy)-4-hydroxycyclohexa-1,5-diene-1-carboxylic acid
Standard InChI InChI=1S/C10H10O6/c1-5(9(12)13)16-8-4-6(10(14)15)2-3-7(8)11/h2-4,7-8,11H,1H2,(H,12,13)(H,14,15)/t7-,8-/m1/s1
Standard InChI Key WTFXTQVDAKGDEY-HTQZYQBOSA-N
Isomeric SMILES C=C(C(=O)O)O[C@@H]1C=C(C=C[C@H]1O)C(=O)O
SMILES C=C(C(=O)O)OC1C=C(C=CC1O)C(=O)O
Canonical SMILES C=C(C(=O)O)OC1C=C(C=CC1O)C(=O)O
Melting Point 140°C

Chemical Properties and Structure

Chorismic acid functions as a central molecule in biosynthetic pathways, with distinctive structural characteristics that enable its diverse metabolic roles. The compound features a cyclohexadiene ring with carboxyl and hydroxyl functional groups that facilitate its conversion into various downstream metabolites.

Structural Characteristics

Chorismic acid contains a cyclohexadiene ring substituted with carboxyl and enolpyruvyl groups. This unique structure provides multiple reaction sites that allow for its conversion into various aromatic compounds. The related compound isochorismic acid is structurally similar but differs in the orientation of certain functional groups .

Comparative Properties

Table 1: Comparison between Chorismic Acid and Isochorismic Acid

PropertyChorismic AcidIsochorismic Acid
Molecular FormulaC₁₀H₁₀O₆C₁₀H₁₀O₆
Molecular Weight226.18 g/mol226.18 g/mol
IUPAC Name(5S,6S)-6-hydroxy-5-[(1-carboxyethenyl)oxy]-cyclohexa-1,3-diene-1-carboxylic acid(5S,6S)-5-[(1-carboxyethenyl)oxy]-6-hydroxycyclohexa-1,3-diene-1-carboxylic acid
OccurrencePlants and microorganismsFound in E. coli, B. subtilis, K. pneumoniae
RolePrecursor for aromatic amino acids and vitaminsPrecursor for specific secondary metabolites

Biosynthesis: The Shikimate Pathway

Chorismic acid is synthesized through the shikimate pathway, a metabolic sequence that links carbohydrate metabolism to the biosynthesis of aromatic compounds . This pathway is exclusive to microorganisms and plants, never found in animals, making it an important target for antimicrobial and herbicide development.

Pathway Overview

The shikimate pathway converts phosphoenolpyruvate and erythrose 4-phosphate to chorismate through a sequence of seven metabolic steps . Each intermediate in this pathway can potentially serve as a branch point for other metabolic processes, highlighting the pathway's interconnectedness with broader cellular metabolism.

The complete pathway involves the following enzymes:

  • 3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase

  • 3-Dehydroquinate synthase

  • 3-Dehydroquinate dehydratase

  • Shikimate dehydrogenase

  • Shikimate kinase

  • 5-Enolpyruvylshikimate-3-phosphate synthase

  • Chorismate synthase

Regulation and Cellular Localization

In higher plants, cDNAs encode proteins with amino terminal signal sequences for plastid import, indicating that plastids are the exclusive locale for chorismate biosynthesis . The presence of isoenzymic forms of several pathway enzymes allows for variable expression under different environmental conditions and in different plant organs.

Biological Functions

Role as a Precursor Molecule

Chorismic acid serves as a crucial precursor for numerous important biological compounds, establishing its central role in metabolism. The diversity of these downstream products underscores the significance of chorismic acid as a metabolic hub.

Table 2: Major Compounds Derived from Chorismic Acid

CategorySpecific CompoundsBiological Significance
Aromatic Amino AcidsPhenylalanine, Tyrosine, Tryptophan Essential for protein synthesis and precursors for neurotransmitters
VitaminsVitamin K, Folate and components of other vitamin pathways Critical cofactors for numerous enzymatic reactions
Plant HormonesSalicylic acid Plant defense and stress responses
Secondary MetabolitesAlkaloids, various aromatic compounds Defense, signaling, and ecological interactions
Bacterial CompoundsEnterobactin (via 2,3-dihydroxybenzoic acid) Iron acquisition in bacteria
Other CompoundsIndole and derivatives, para-aminobenzoate (pABA) Various cellular functions including folate synthesis

The branching of these pathways from chorismic acid highlights its position as a critical metabolic node, connecting primary metabolism with the synthesis of specialized compounds essential for cellular function and organism survival.

Related Compounds

Isochorismic Acid

Isochorismic acid is a structural isomer of chorismic acid with the molecular formula C₁₀H₁₀O₆ and a molecular weight of 226.18 g/mol . It is found in various organisms including Escherichia coli (strain K12, MG1655), Bacillus subtilis, and Klebsiella pneumoniae .

Chemically, isochorismic acid is described as a 5-[(1-carboxyethenyl)oxy]-6-hydroxycyclohexa-1,3-diene-1-carboxylic acid and is a conjugate acid of an isochorismate(2-) . While chorismic acid serves as a general precursor for numerous compounds, isochorismic acid tends to be involved in more specialized metabolic pathways.

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